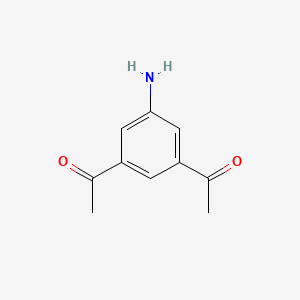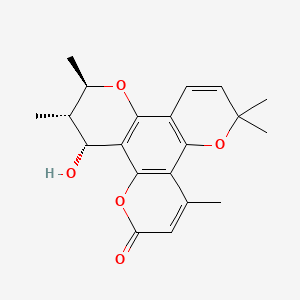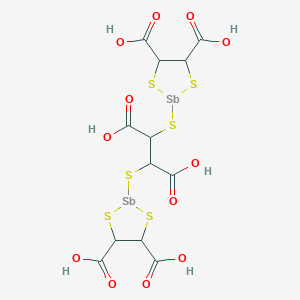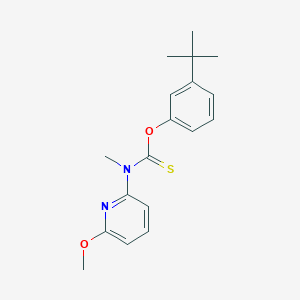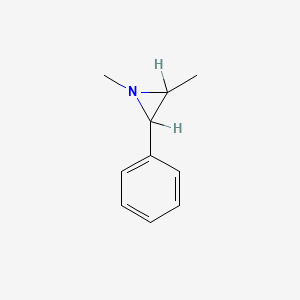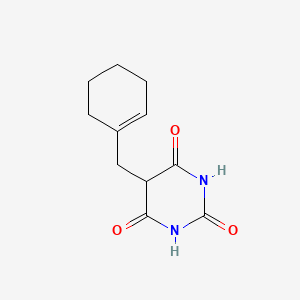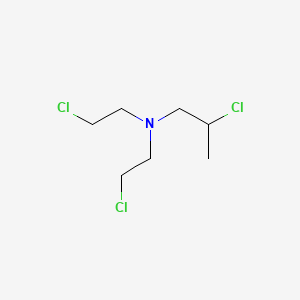
2',4'-ジニトロフェニルグルコピラノシド
説明
2’,4’-Dinitrophenylglucopyranoside is a chemical compound commonly used in biochemical tests to identify the presence of reducing sugars. It is a yellow crystalline powder that is soluble in water and ethanol . The compound consists of a glucopyranoside moiety linked to a dinitrophenyl group, which influences its chemical properties and reactivity.
科学的研究の応用
2’,4’-Dinitrophenylglucopyranoside is widely used in scientific research, particularly in the study of beta-glucosidases. These enzymes play a crucial role in the breakdown of glycosidic bonds in various biological molecules. The compound serves as a substrate in enzyme assays to measure beta-glucosidase activity.
Applications in Chemistry
Enzyme Assays: Used to quantify the activity of beta-glucosidases by measuring the release of 2,4-dinitrophenol.
Analytical Chemistry: Employed in biochemical tests to identify reducing sugars.
Applications in Biology and Medicine
Biochemical Research: Helps in studying the mechanism of action of beta-glucosidases and screening for potential inhibitors.
Medical Diagnostics: Used in diagnostic assays to detect enzyme deficiencies or abnormalities.
Applications in Industry
作用機序
Action Environment
The action of 2’,4’-Dinitrophenylglucopyranoside can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the nutritional richness of the medium . In nutrient-rich media, the compound exhibits antibacterial activity for several hours . Furthermore, sub-inhibitory concentrations of 2’,4’-Dinitrophenylglucopyranoside can reduce the biosynthesis of acyl-homoserine lactone in Pseudomonas fluorescens .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dinitrophenylglucopyranoside typically involves the reaction of 2,4-dinitrophenol with a glucopyranoside derivative under specific conditions. One common method includes the use of an acid catalyst to facilitate the formation of the glycosidic bond between the glucopyranoside and the dinitrophenyl group .
Industrial Production Methods
In industrial settings, the production of 2’,4’-Dinitrophenylglucopyranoside may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process often includes steps such as recrystallization and purification to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
2’,4’-Dinitrophenylglucopyranoside primarily undergoes hydrolysis reactions when exposed to beta-glucosidases. The enzyme catalyzes the cleavage of the glycosidic bond, resulting in the formation of glucose and 2,4-dinitrophenol.
Common Reagents and Conditions
Hydrolysis: The hydrolysis reaction typically requires the presence of water and beta-glucosidase enzymes.
Oxidation and Reduction: While less common, the dinitrophenyl group can undergo oxidation and reduction reactions under specific conditions, altering the compound’s chemical properties.
Major Products
The primary products of the hydrolysis reaction are glucose and 2,4-dinitrophenol. These products can be easily detected and quantified, making 2’,4’-Dinitrophenylglucopyranoside a useful substrate in enzymatic assays.
類似化合物との比較
Similar Compounds
4-Nitrophenyl-beta-D-glucopyranoside: Another substrate used in beta-glucosidase assays, but with a single nitro group instead of two.
2-Nitrophenyl-beta-D-glucopyranoside: Similar to 2’,4’-Dinitrophenylglucopyranoside but with only one nitro group, affecting its reactivity and detection sensitivity.
Uniqueness
特性
IUPAC Name |
(3R,4S,5S,6R)-2-(2,4-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O10/c15-4-8-9(16)10(17)11(18)12(24-8)23-7-2-1-5(13(19)20)3-6(7)14(21)22/h1-3,8-12,15-18H,4H2/t8-,9-,10+,11-,12?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJUPNGKLHFUED-OZRWLHRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40948639 | |
| Record name | 2,4-Dinitrophenyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40948639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25775-97-7 | |
| Record name | 2',4'-Dinitrophenylglucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025775977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dinitrophenyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40948639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


